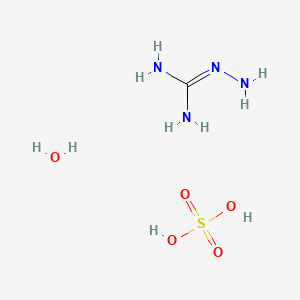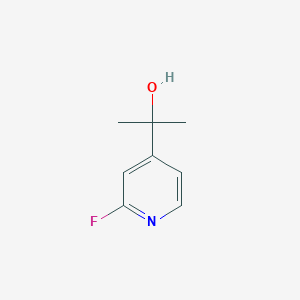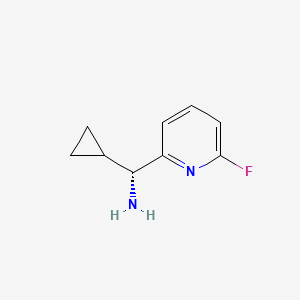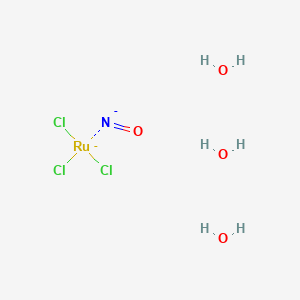
(S)-2-Amino-2-(4-(trifluoromethyl)phenyl)propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a trifluoromethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce asymmetry during the synthesis. For example, the Suzuki-Miyaura coupling reaction can be employed to introduce the trifluoromethyl group onto the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the amino group can yield oximes, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
(S)-2-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The amino acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(4-fluorophenyl)propanoic acid: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
(S)-2-Amino-2-(4-methylphenyl)propanoic acid: Contains a methyl group instead of a trifluoromethyl group.
Properties
Molecular Formula |
C10H10F3NO2 |
|---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
(2S)-2-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H10F3NO2/c1-9(14,8(15)16)6-2-4-7(5-3-6)10(11,12)13/h2-5H,14H2,1H3,(H,15,16)/t9-/m0/s1 |
InChI Key |
YYBFUYCZERJTQH-VIFPVBQESA-N |
Isomeric SMILES |
C[C@](C1=CC=C(C=C1)C(F)(F)F)(C(=O)O)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


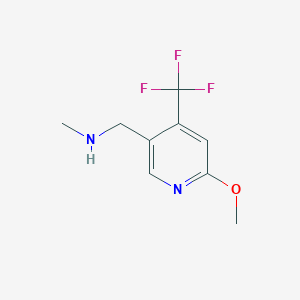
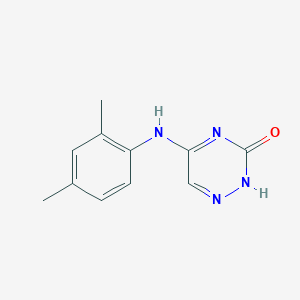
![5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol](/img/structure/B13118059.png)
![5H-Pyrano[2,3-d]pyrimidine](/img/structure/B13118067.png)


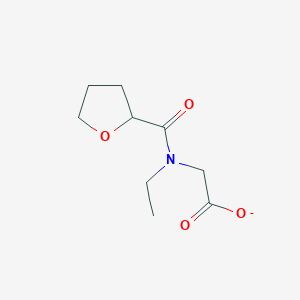
![1H-Pyrrolo[3,2-d]pyrimidine-2,4,6(3H,5H,7H)-trione](/img/structure/B13118109.png)
